molecular formula C4H8O3 B14464698 2-Butanone, 3,4-dihydroxy-, (3R)- CAS No. 71222-99-6

2-Butanone, 3,4-dihydroxy-, (3R)-

Cat. No.: B14464698
CAS No.: 71222-99-6
M. Wt: 104.10 g/mol
InChI Key: SEYLPRWNVFCVRQ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone, 3,4-dihydroxy-, (3R)- is a chiral compound with the molecular formula C4H8O3. It is an important intermediate in various biochemical pathways and is known for its role in the biosynthesis of riboflavin (vitamin B2). The compound is characterized by the presence of two hydroxyl groups and a ketone group, making it a versatile molecule in organic synthesis and biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 3,4-dihydroxy-, (3R)- can be achieved through several methods. One common approach involves the enzymatic conversion of D-ribulose-5-phosphate to 3,4-dihydroxy-2-butanone-4-phosphate, followed by dephosphorylation to yield the desired compound . This enzymatic reaction is catalyzed by the enzyme RibB (3,4-dihydroxy-2-butanone 4-phosphate synthase) and requires magnesium ions as cofactors .

Industrial Production Methods

Industrial production of 2-Butanone, 3,4-dihydroxy-, (3R)- typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to overexpress the RibB enzyme, leading to the efficient production of the compound . The fermentation broth is then subjected to downstream processing, including extraction and purification, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products

    Oxidation: 3,4-Dioxobutanone or 3,4-dicarboxybutanoic acid.

    Reduction: 3,4-dihydroxybutanol.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

2-Butanone, 3,4-dihydroxy-, (3R)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-butanone: Similar in structure but lacks the second hydroxyl group.

    2,3-Butanediol: Contains two hydroxyl groups but lacks the ketone group.

    Ribulose-5-phosphate: A precursor in the biosynthesis pathway but contains a phosphate group.

Uniqueness

2-Butanone, 3,4-dihydroxy-, (3R)- is unique due to its specific role in the riboflavin biosynthesis pathway and its chiral nature, which imparts specific biochemical properties. Its dual hydroxyl and ketone functionalities make it a versatile intermediate in various chemical reactions and industrial applications .

Properties

CAS No.

71222-99-6

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

(3R)-3,4-dihydroxybutan-2-one

InChI

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3/t4-/m1/s1

InChI Key

SEYLPRWNVFCVRQ-SCSAIBSYSA-N

Isomeric SMILES

CC(=O)[C@@H](CO)O

Canonical SMILES

CC(=O)C(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.